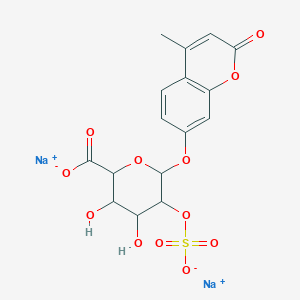
disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate is a complex organic compound with a molecular formula of C16H14Na2O12S. This compound is primarily used as a fluorogenic substrate for α-L-iduronidase and iduronate-2-sulfatase, enzymes involved in the diagnosis of Hurler syndrome and Hunter disease.
Méthodes De Préparation
The synthesis of disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate involves several steps. The starting material is typically 4-methylumbelliferone, which undergoes glycosylation with α-L-idopyranosiduronic acid 2-sulfate. The reaction conditions include the use of appropriate solvents and catalysts to facilitate the glycosylation process. Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Applications De Recherche Scientifique
Disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a fluorogenic substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: The compound is employed in diagnostic tests for lysosomal storage disorders such as Hurler syndrome and Hunter disease.
Medicine: It aids in the diagnosis and monitoring of patients with specific genetic disorders by measuring enzyme activity.
Industry: The compound is used in the production of diagnostic kits and reagents for clinical laboratories.
Mécanisme D'action
The mechanism of action of disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate involves its role as a substrate for specific enzymes. When used in enzymatic assays, the compound is hydrolyzed by α-L-iduronidase or iduronate-2-sulfatase, releasing a fluorophore (4-methylumbelliferone) that can be detected by fluorescence spectroscopy. This allows for the quantification of enzyme activity, aiding in the diagnosis of lysosomal storage disorders .
Comparaison Avec Des Composés Similaires
Disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate is unique due to its specific structure and function as a fluorogenic substrate. Similar compounds include:
4-Methylumbelliferyl-β-D-glucuronide: Used as a substrate for β-glucuronidase in diagnostic assays.
4-Methylumbelliferyl-α-D-galactopyranoside: Employed as a substrate for α-galactosidase in enzymatic studies.
These compounds share the common feature of being fluorogenic substrates but differ in the specific enzymes they target and the diseases they help diagnose.
Propriétés
Formule moléculaire |
C16H14Na2O12S |
|---|---|
Poids moléculaire |
476.3 g/mol |
Nom IUPAC |
disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H16O12S.2Na/c1-6-4-10(17)26-9-5-7(2-3-8(6)9)25-16-14(28-29(22,23)24)12(19)11(18)13(27-16)15(20)21;;/h2-5,11-14,16,18-19H,1H3,(H,20,21)(H,22,23,24);;/q;2*+1/p-2 |
Clé InChI |
BGWMBPGUPUSUIU-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H,7H,16H,24H-Dibenzo[m,w][1,5,10,16,20]pentaoxacyclopentacosin-5,9,14,22,26(8H,11H,17H,25H)-pentone, 12,13,28,29-tetrahydro-2,4,12,19,21-pentahydroxy-7,16,24,28-tetramethyl-, (7R,12S,16R,24R,28R)-](/img/structure/B12324904.png)
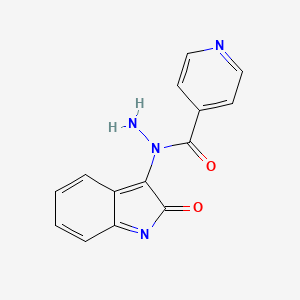
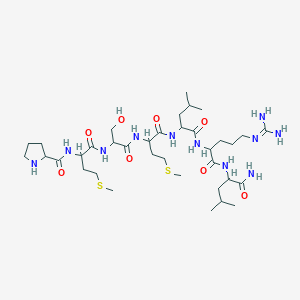
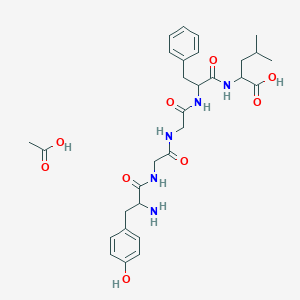
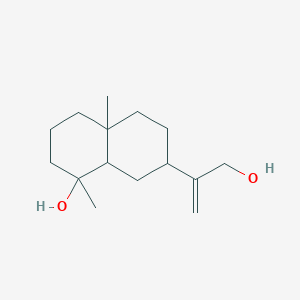
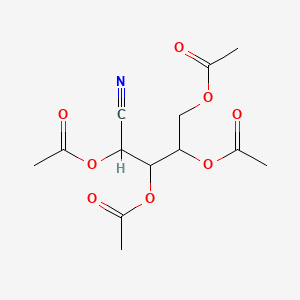
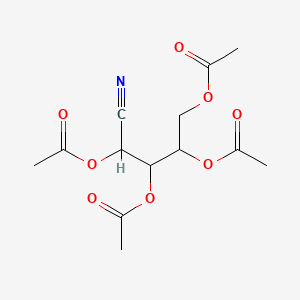
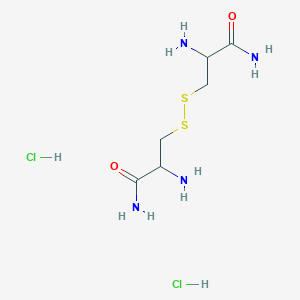
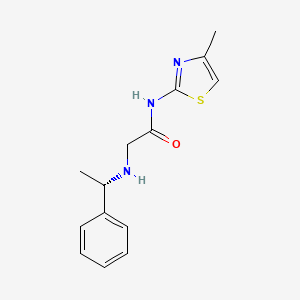
![(2S)-2-[(2S,3R)-2-Amino-3-hydroxybutanamido]-3-phenylpropanoic acid](/img/structure/B12324976.png)
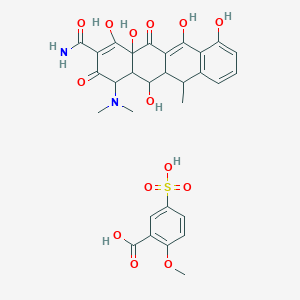
![[17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B12324982.png)
![3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324987.png)
![3-[6,9a,9b-Trimethyl-3-(2-methyl-5-prop-1-en-2-yloxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B12324992.png)
